![molecular formula C19H18N2O2 B14397686 N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide CAS No. 88349-80-8](/img/structure/B14397686.png)
N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to a propanamide backbone, with a quinolin-8-yloxy substituent. Its intricate molecular architecture allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide typically involves the reaction of benzylamine with 2-[(quinolin-8-yl)oxy]propanoic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzyl alcohol derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohol derivatives, while reduction of the amide group can produce primary amines.
Aplicaciones Científicas De Investigación
N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: Its unique properties can be harnessed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide exerts its effects involves interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of neuronal sodium channels and NMDA receptors . The compound’s structure allows it to bind to these targets, altering their function and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar benzyl and propanamide backbone but differs in the substituent attached to the propanamide group.
N-Phenyl-2-(quinolin-8-yl)oxyacetamide: Similar in structure but with a phenyl group instead of a benzyl group.
Uniqueness
N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide stands out due to its unique combination of a benzyl group and a quinolin-8-yloxy substituent. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
88349-80-8 |
|---|---|
Fórmula molecular |
C19H18N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-benzyl-2-quinolin-8-yloxypropanamide |
InChI |
InChI=1S/C19H18N2O2/c1-14(19(22)21-13-15-7-3-2-4-8-15)23-17-11-5-9-16-10-6-12-20-18(16)17/h2-12,14H,13H2,1H3,(H,21,22) |
Clave InChI |
UEAQAMOIORXGCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


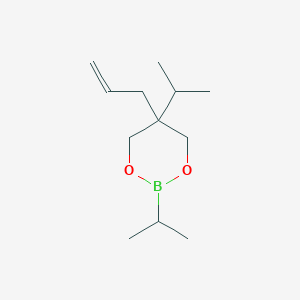
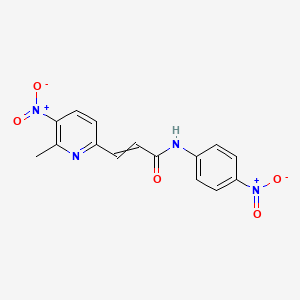
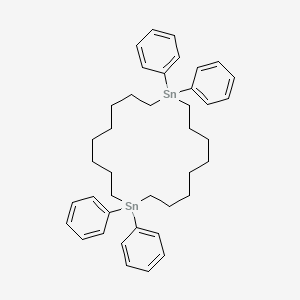
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
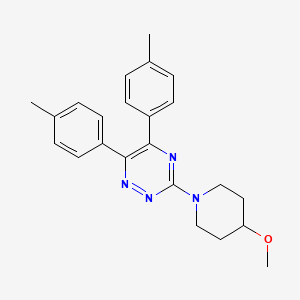


![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
phosphanium bromide](/img/structure/B14397654.png)
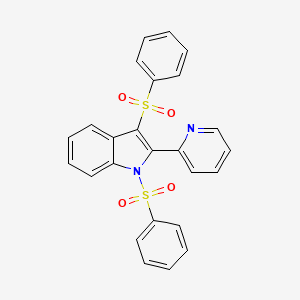
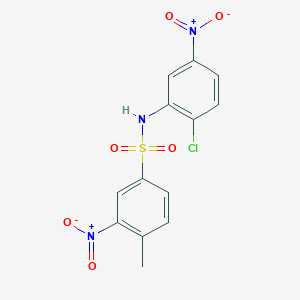
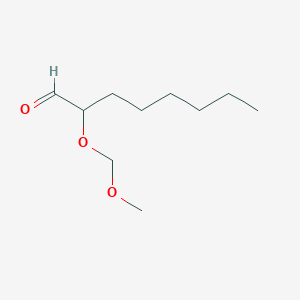
![2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14397678.png)

